molecular formula C32H33N5O5S B2829633 N-(2-methoxyphenyl)-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide CAS No. 1107519-77-6

N-(2-methoxyphenyl)-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide

Cat. No. B2829633
CAS RN: 1107519-77-6
M. Wt: 599.71
InChI Key: QTIIAZWNQIKEIY-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide is a useful research compound. Its molecular formula is C32H33N5O5S and its molecular weight is 599.71. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Triazoloquinoline Derivatives : The compound has been utilized in synthesizing triazoloquinoline derivatives, a process involving reactions like oxidation and sulfide sulfur treatment (Pokhodylo & Obushak, 2019).

  • Formation of Quinazoline Derivatives : Research shows the use of similar compounds in the creation of quinazoline derivatives, which are significant in developing various pharmacological agents (Markosyan et al., 2008).

  • Antiprotozoal Activity Research : A series of benzimidazole derivatives, akin to the compound , were synthesized and tested for antiprotozoal activity, showing effectiveness against several protozoa (Pérez‐Villanueva et al., 2013).

Pharmacological Research

  • Angiotensin II Receptor Antagonists : Research into nonpeptide angiotensin II receptor antagonists, which are structurally related, has shown potent antihypertensive effects upon oral administration (Carini et al., 1991).

  • Analgesic and Anti-inflammatory Activities : Derivatives of quinazolinones, similar in structure, have been investigated for their potential analgesic and anti-inflammatory properties, showing promising results in medical research (Alagarsamy et al., 2011).

  • Antimicrobial and Antifungal Activities : Compounds derived from similar structures have been studied for their antimicrobial and antifungal activities, showing potential as therapeutic agents in treating various infections (Wardkhan et al., 2008).

  • Hypolipidemic Activities : Studies on quinazoline and quinazolinone derivatives demonstrate potential hypolipidemic activities, suggesting a role in managing lipid disorders (Kurogi et al., 1996).

  • Anti-Helicobacter pylori Agents : Research has expanded on benzimidazole derivatives to develop potent and selective activities against Helicobacter pylori, a significant pathogen in gastric diseases (Carcanague et al., 2002).

properties

IUPAC Name

N-(2-methoxyphenyl)-2-[[2-[3-[(2-methoxyphenyl)methylamino]-3-oxopropyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33N5O5S/c1-4-27(30(39)35-23-14-8-10-16-26(23)42-3)43-32-36-22-13-7-6-12-21(22)29-34-24(31(40)37(29)32)17-18-28(38)33-19-20-11-5-9-15-25(20)41-2/h5-16,24,27H,4,17-19H2,1-3H3,(H,33,38)(H,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIIAZWNQIKEIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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